1-Aza-spiro[5.5]undecan-4-ol is a spirocyclic compound featuring a nitrogen atom integrated into a spiro ring system. This unique structural configuration has attracted considerable attention in medicinal chemistry due to its potential biological activities and utility as a scaffold in drug design. The compound is particularly noted for its inhibitory effects on the MmpL3 protein of Mycobacterium tuberculosis, positioning it as a promising candidate for antituberculosis drug development.
The compound can be sourced from various chemical suppliers and is documented in chemical databases such as PubChem, where its molecular structure and properties are detailed.
1-Aza-spiro[5.5]undecan-4-ol falls under the category of spirocyclic compounds, specifically those containing nitrogen heteroatoms. Its classification is significant due to the diverse chemical behaviors exhibited by spirocyclic compounds, which often lead to unique pharmacological properties.
The synthesis of 1-Aza-spiro[5.5]undecan-4-ol can be achieved through several synthetic routes:
The synthesis often involves careful control of reaction conditions to ensure high yields and selectivity towards the desired stereoisomeric forms, given the importance of stereochemistry in biological activity.
The molecular formula for 1-Aza-spiro[5.5]undecan-4-ol is C10H17NO. The InChI representation is as follows:
The InChI Key is DJZSONKSGWHEKQ-UHFFFAOYSA-N, which provides a unique identifier for this compound in chemical databases.
Detailed structural data can be obtained from chemical databases, providing insights into bond lengths, angles, and conformational preferences that influence its reactivity and biological interactions.
1-Aza-spiro[5.5]undecan-4-ol participates in several types of chemical reactions:
The outcomes of these reactions are contingent upon factors such as solvent choice, temperature, and reaction time, which must be optimized for desired yields.
The mechanism of action for 1-Aza-spiro[5.5]undecan-4-ol primarily involves its interaction with specific molecular targets within biological systems. As an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, it disrupts essential transport functions necessary for bacterial survival, thereby exhibiting potential therapeutic effects against tuberculosis .
1-Aza-spiro[5.5]undecan-4-ol typically exhibits:
Key chemical properties include:
Relevant data regarding these properties can be obtained from experimental studies and chemical databases.
1-Aza-spiro[5.5]undecan-4-ol has diverse applications across various scientific fields:
Multi-component reactions (MCRs) enable efficient construction of the 1-aza-spiro[5.5]undecane core by converging three or more reactants in a single step. A prominent example involves the condensation of cyclohexanone, formaldehyde, and substituted amines under acidic catalysis to yield 1-oxa-9-azaspiro[5.5]undecane derivatives. This one-pot strategy achieves atom economy and rapid scaffold diversification, with yields exceeding 70% for antituberculosis-active compounds. Molecular docking simulations further guide peripheral fragment optimization to enhance target binding (e.g., MmpL3 protein inhibition in M. tuberculosis) [1].
Table 1: Representative MCAP for 1-Aza-Spiro[5.5]undecane Scaffolds
Carbonyl Component | Amine Component | Electrophile | Yield (%) | Key Structural Features |
---|---|---|---|---|
Cyclohexanone | Primary alkylamine | Formaldehyde | 75–85 | 9-Alkyl substitution |
Tetralone | Benzylamine | Acetaldehyde | 68 | 4-Aryl peripheral group |
4-Piperidone | Ammonia | Paraformaldehyde | 82 | Unsubstituted N-position |
The Aza-Sakurai reaction facilitates stereocontrolled spirocycle formation through allylsilane-nitrile interactions. In a key methodology, ω-allylsilane-substituted cyclohexyl nitriles undergo intramolecular cyclization via activation with Lewis acids (e.g., TiCl₄). This process affords cis- or trans-fused 1-aza-spiro[5.5]undecan-4-ones with stereoselectivities >90% diastereomeric excess (de). The reaction proceeds through an iminium intermediate, where allylsilane addition dictates stereochemistry at the spiro junction [1].
Table 2: Stereoselectivity in Aza-Sakurai Cyclizations
Precursor Chain Length | Lewis Acid | Temperature (°C) | cis:trans Ratio | Application Example |
---|---|---|---|---|
3-atoms | BF₃·OEt₂ | 0 | 1:4 | Analgesic intermediates |
4-atoms | TiCl₄ | -20 | 9:1 | MmpL3 inhibitors |
2-atoms | SnCl₄ | 25 | 1:1 | Library synthesis |
Prins cyclization enables direct spiroannulation under acidic conditions, leveraging the reaction between homoallylic amines and carbonyls. In aqueous sulfuric acid (40–60%), cyclohexanone derivatives react with N-protected homoallylamines to form 1-oxa-9-azaspiro[5.5]undecan-4-ols regioselectively. This method achieves >80% yield and scalability to >10 g, with water as a green solvent. The reaction proceeds through oxocarbenium ion intermediates, followed by nucleophilic trapping to install the spirocyclic hydroxyl group essential for bioactivity [4] [7].
Table 3: Prins Cyclization Conditions and Outcomes
Carbonyl Substrate | Acid Catalyst | Reaction Time (h) | Yield (%) | Regioselectivity |
---|---|---|---|---|
Cyclohexanone | H₂SO₄ (40%) | 4 | 85 | >95% 4-ol |
4-tert-Butylcyclohexanone | PPTS | 12 | 72 | 90% 4-ol |
Adamantanone | TFA | 6 | 68 | >95% 4-ol |
Peripheral olefins in spirocyclic scaffolds serve as versatile handles for late-stage diversification. Hydrogenation, hydroboration, or epoxidation of 4-allyl-1-aza-spiro[5.5]undecanes introduces alkyl, alcohol, or epoxide functionalities. For instance, antitubercular derivatives incorporate lipophilic side chains via olefin hydroarylation, improving activity against multidrug-resistant M. tuberculosis strains by 8-fold compared to parent scaffolds [1].
Table 4: Olefin Transformation Reactions
Reaction Type | Reagents/Conditions | Product Functionality | Bioactivity Impact |
---|---|---|---|
Catalytic hydrogenation | H₂, Pd/C, EtOH, 25°C | n-Propyl | Enhanced metabolic stability |
Dihydroxylation | OsO₄, NMO, acetone/H₂O | 1,2-Diol | Improved solubility (logS +0.8) |
Epoxidation | m-CPBA, CH₂Cl₂, 0°C | Epoxide | Increased target selectivity |
Suzuki-Miyaura and Buchwald-Hartwig couplings install aryl/heteroaryl groups at C-4 or N-9 positions. A patented route couples 9-bromo-1-oxa-9-azaspiro[5.5]undecane with 1,3-dimethylpyrazole-5-boronic acid to form biaryl hybrids (e.g., ChemDiv S835-1558). These compounds exhibit logD values of -1.586 and polar surface areas of 40.1 Ų, optimizing blood-brain barrier penetration for CNS-targeted agents [1] [8].
Table 5: Cross-Coupling Applications
Spirocyclic Coupling Partner | Coupling Reagent | Product Class | Yield (%) | Therapeutic Area |
---|---|---|---|---|
4-Bromospirocycle | Pd(PPh₃)₄, K₂CO₃, dioxane | 4-Aryl-azaspirodecanes | 75–90 | Antitubercular |
9-(Benzylhalide)spirocycle | CuI, L-proline, K₂CO₃, DMF | N-Arylpiperidines | 65 | Analgesics |
9-Heteroarylboronic acid | Pd(dppf)Cl₂, Na₂CO₃, toluene | Pyrazolylmethyl derivatives | 82 | Ion channel modulators |
Nitrogen alkylation employs reductive amination or alkyl halides to install substituents modulating pharmacokinetics. Acylation with nitrofuroyl chlorides yields antimycobacterial agents (MIC = 0.5 µg/mL). Sulfonylation using arylsulfonyl chlorides enhances metabolic stability (t₁/₂ > 6 h in liver microsomes). The N-amino variant (CAS 2098091-30-4) allows further derivatization via diazotization or Schiff base formation [1] [2].
Table 6: N-Functionalization Methods
Reaction | Reagents | Key Products | Yield Range (%) |
---|---|---|---|
Reductive alkylation | RCHO, NaBH₃CN, MeOH | N-Ethyl, N-benzyl derivatives | 70–95 |
Acylation | RCOCl, Et₃N, CH₂Cl₂ | Amides (R = nitrofuryl, acetyl) | 80–92 |
Sulfonylation | ArSO₂Cl, pyridine, 0°C to 25°C | Benzenesulfonamides | 85–98 |
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6